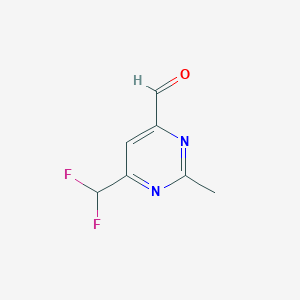

6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Difluoromethyl)-2-methylpyrimidine-4-carbaldehyde” is a chemical compound. Unfortunately, there is limited specific information available about this compound .

Synthesis Analysis

The synthesis of difluoromethylated compounds has been a topic of interest in recent years. A review describes advances in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation have been studied extensively . These processes involve the transfer of CF2H to C(sp2) sites both in stoichiometric and catalytic mode . There are examples of electrophilic, nucleophilic, radical and cross-coupling methods to construct C(sp3)–CF2H bonds .

Wissenschaftliche Forschungsanwendungen

Late-Stage Difluoromethylation in Drug Design

The compound is utilized in late-stage difluoromethylation, a process crucial for introducing difluoromethyl groups at the final stages of drug synthesis. This modification can significantly enhance the physical properties of pharmaceuticals, such as metabolic stability and lipophilicity, which are vital for drug efficacy and safety .

Hydrogen-Bond Donor in Medicinal Chemistry

Due to the presence of the CF2H group, the compound acts as a better hydrogen-bond donor compared to its methylated analogues. This property is leveraged in medicinal chemistry to improve the interaction of drugs with biological targets, potentially leading to more potent and selective therapeutics .

Photocatalytic Difluoromethylation in Organic Synthesis

In organic synthesis, the compound can be involved in photocatalytic difluoromethylation reactions. These reactions are performed under mild and environmentally benign conditions and are essential for modifying aromatic compounds and aliphatic multiple C–C bonds, thus expanding the toolbox for synthetic chemists .

Material Science Applications

The unique structural features of the compound enable exploration in material science. Its ability to participate in novel reactions and synthesis pathways makes it a valuable asset for developing new materials with desired properties.

Catalysis Studies

This compound finds applications in catalysis studies due to its potential to act as a catalyst or a catalyst modifier. It can influence reaction pathways, enhance reaction rates, and improve yield and selectivity in various chemical reactions.

Process Chemistry

Advancements in difluoromethylation processes, where the compound can play a role, have streamlined access to molecules of pharmaceutical relevance. This has generated interest in process chemistry, where the compound’s properties can be harnessed to optimize manufacturing processes .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It can be inferred from related compounds that it may interact with its targets by inhibiting electron transport, which is a different mode of action from other fungicides .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may affect the mitochondrial electron transport chain .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as difluoromethyl, can greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Result of Action

It can be inferred from related compounds that it may have fungicidal activity .

Action Environment

It is known that the biological environment can slightly change the molecular structure of similar compounds .

Eigenschaften

IUPAC Name |

6-(difluoromethyl)-2-methylpyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c1-4-10-5(3-12)2-6(11-4)7(8)9/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZDVKMETYSMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2849668.png)

![4-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2849673.png)

![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)

![4-[2-[4-(3-Pyridin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B2849679.png)